molecular formula C13H12Cl3N3 B12221723 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine

Cat. No.: B12221723
M. Wt: 316.6 g/mol
InChI Key: TWZXYXMZCNSYSU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and an amine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine typically involves the condensation of 4-chloroaniline with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the benzimidazole ring, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1{H}-benzimidazol-5-amine
  • 2-(4-fluorophenyl)-1{H}-benzimidazol-5-amine
  • 2-(4-methylphenyl)-1{H}-benzimidazol-5-amine

Uniqueness

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets

Properties

Molecular Formula

C13H12Cl3N3

Molecular Weight

316.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H

InChI Key

TWZXYXMZCNSYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl

Origin of Product

United States

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